Product packaging for Glaupadiol(Cat. No.:CAS No. 41365-25-7)

Glaupadiol

Cat. No.: B12714091
CAS No.: 41365-25-7
M. Wt: 276.28 g/mol
InChI Key: AMXIALDGAYCNAK-AYVTZFPOSA-N
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Description

Glaupadiol is a natural coumarin compound isolated from the rhizomes of Glaucidium palmatum Sieb. et Zucc. (Glaucidiaceae) . It exists in two isomeric forms, cis -glaupadiol and trans -glaupadiol, the structures of which were elucidated in early scientific studies . This compound is of significant interest in biochemical and pharmacological research due to its documented biological activities. Studies on related coumarins from the same source, such as Glaupalol, have demonstrated antimitotic properties, specifically the ability to enhance the polymerization of tubulin . This mechanism of action, which affects cell division, makes this compound a valuable tool for researchers investigating fundamental cellular processes, exploring new pathways in cancer research, and studying the dynamics of the cytoskeleton. This product is intended for use in non-clinical laboratory research, such as fundamental biological studies and pharmaceutical development. It is supplied as "For Research Use Only" (RUO) and is not intended for direct use in humans, nor for diagnostic, therapeutic, or any other clinical procedures. Using this product for clinical diagnostics can lead to inaccurate results and poses a risk to patient safety . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. The information presented is based on available scientific literature and is for informational purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B12714091 Glaupadiol CAS No. 41365-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41365-25-7

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2S,3S)-8-hydroxy-3-(hydroxymethyl)-2,3,9-trimethyl-2H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C15H16O5/c1-7-9(17)4-5-10-11(7)13-12(14(18)20-10)15(3,6-16)8(2)19-13/h4-5,8,16-17H,6H2,1-3H3/t8-,15-/m0/s1

InChI Key

AMXIALDGAYCNAK-AYVTZFPOSA-N

Isomeric SMILES

C[C@H]1[C@](C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO

Canonical SMILES

CC1C(C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO

Origin of Product

United States

Natural Occurrence, Isolation, and Chromatographic Purification Strategies

Advanced Chromatographic Techniques for High-Purity Isolation of Glaupadiol

Gas Chromatography (GC) for Volatile Component Analysis in Related Natural Extracts

Gas Chromatography (GC) is an analytical technique widely used for separating and analyzing volatile compounds. kahaku.go.jp In GC, a sample is vaporized and transported through a column by an inert gaseous mobile phase. Separation occurs based on the differential partitioning of analytes between the mobile phase and a stationary phase within the column. GC is particularly effective for compounds that can be vaporized without decomposition.

While this compound itself might require derivatization to enhance its volatility for GC analysis due to its hydroxyl groups, GC is a valuable tool for analyzing more volatile components that may be present in the natural extracts from which this compound is isolated. Furthermore, GC has been demonstrated as effective for the separation of cis and trans isomers of various compounds, such as fatty acid methyl esters (FAMEs) and hydrocarbons, often employing specific stationary phases designed for this purpose. nih.govctdbase.org This suggests a potential, albeit not specifically documented in the provided sources for this compound, application of GC or GC-MS in analyzing the isomeric composition of more volatile related compounds or potentially derivatized this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, commonly carbon dioxide, as the mobile phase. SFC shares principles with both gas and liquid chromatography and is particularly suited for the analysis and purification of low to moderate molecular weight, thermally labile molecules. It is also recognized for its ability to separate chiral compounds.

SFC offers advantages such as higher linear flow velocities compared to liquid chromatography, potentially leading to reduced analysis times, and the use of less toxic solvents than those often employed in normal-phase liquid chromatography. The properties of supercritical fluids, being intermediate between those of gases and liquids, allow for unique separation capabilities. SFC has seen significant application in the pharmaceutical industry for both achiral and chiral separations. Given that this compound is a relatively low molecular weight compound and exists as isomers, SFC could be a suitable technique for its analysis and purification, potentially offering efficient separation of its cis and trans forms, and possibly chiral separation if applicable, although specific studies on this compound using SFC were not found in the provided search results.

Isomeric Separation and Enrichment: Focus on cis- and trans-Glaupadiol

This compound is known to exist as a mixture of cis and trans isomers. jst.go.jpnih.govjst.go.jp The separation and enrichment of these isomeric forms are crucial for understanding their individual properties and activities. Chromatographic methods are the primary tools for achieving such separations.

The separation of cis and trans isomers often relies on differences in their polarity, shape, and interactions with the stationary phase. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with appropriate stationary phases, can be employed for this purpose. For instance, reversed-phase LC-MS methods have been developed to separate cis-trans phospholipid isomers based on differences in their structure affecting retention. nih.gov Similarly, GC with specific liquid crystalline stationary phases has been shown to achieve high isomeric selectivity for cis-trans isomers of hydrocarbons. ctdbase.org

While the specific chromatographic method used for the separation of cis- and trans-glaupadiol was not detailed in the provided snippets, the fact that their structures and absolute configurations have been elucidated jst.go.jpcapes.gov.brnih.govjst.go.jp indicates that effective separation techniques were successfully applied. Such separations would likely involve optimizing stationary phase chemistry and mobile phase conditions to exploit the subtle differences between the cis and trans forms.

Chiral Chromatography for Enantiomeric Resolution (if applicable)

Chiral chromatography is a specialized chromatographic technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Chiral separation is of significant importance, particularly in the analysis of natural products and pharmaceuticals, as enantiomers can exhibit different biological activities.

The absolute configurations of cis- and trans-glaupadiol have been elucidated. capes.gov.brnih.gov This suggests that this compound, in its cis and trans forms, likely exists as enantiomers (chiral centers are present in the described structure), and that chiral separation techniques were employed in their study. Common methods for chiral separation include HPLC with chiral stationary phases and Supercritical Fluid Chromatography (SFC) with chiral columns. Polysaccharide-based chiral stationary phases, such as those based on amylose (B160209) and cellulose (B213188) derivatives, are widely used for the chiral resolution of various compounds. mdpi.com SFC is also a powerful technique for chiral separations, offering potential advantages in terms of speed and solvent usage.

While the specific details of the chiral chromatography applied to this compound were not available in the provided sources, the determination of its absolute configurations implies that successful enantiomeric resolution was achieved using techniques such as chiral HPLC or SFC, allowing for the study of the individual stereoisomers.

Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a fundamental technique in organic chemistry for determining the structure of molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C jchps.comweebly.com. The power of NMR lies in its ability to provide detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule.

1D NMR (e.g., 1H, 13C NMR)

One-dimensional NMR experiments, such as 1H NMR and 13C NMR, provide initial and crucial information about the types of atoms present and their local electronic environments jchps.comslideshare.net. 1H NMR spectra reveal the different types of protons in a molecule, their relative numbers, and their coupling interactions with neighboring protons, which helps in constructing fragments of the molecular structure jchps.comslideshare.net. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the different types of carbon atoms (e.g., methyl, methylene, methine, quaternary) and their hybridization states slideshare.net. The chemical shifts in both 1H and 13C NMR spectra are highly sensitive to the electronic environment, providing insights into the functional groups and the presence of electronegative atoms or aromatic systems jchps.comslideshare.net. The initial structural work on Glaupadiol utilized NMR spectroscopy, which contributed to the determination of its coumarin (B35378) framework and the identification of key substituents like hydroxyl and methyl groups jst.go.jp.

2D NMR (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide more detailed connectivity and spatial proximity information, essential for piecing together complex molecular structures weebly.comethz.ch.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons, indicating which protons are on adjacent carbon atoms. This helps in establishing proton-proton connectivity networks within the molecule ethz.ch.

Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). This is vital for assigning proton signals to their corresponding carbon signals ethz.ch.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is extremely valuable for establishing connectivity across quaternary carbons and for connecting different structural fragments ethz.ch.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are coupled. This is particularly useful for determining the relative stereochemistry and conformation of a molecule ethz.chresearchgate.net.

The application of these 2D NMR techniques to this compound would have been instrumental in confirming the proposed structure by establishing comprehensive connectivity between the carbon and hydrogen atoms and providing insights into the spatial arrangement of the substituents, which is crucial for distinguishing between cis and trans isomers jst.go.jp.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis slideshare.netveeprho.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, often to several decimal places veeprho.combioanalysis-zone.com. This high accuracy allows for the precise determination of the elemental composition of the molecule and its fragments veeprho.combioanalysis-zone.com. By comparing the experimentally determined exact mass with theoretically calculated masses for various elemental compositions, the molecular formula of the compound can be unambiguously established veeprho.combioanalysis-zone.com. HRMS analysis of this compound would have been critical in confirming its molecular formula, reported as C15H16O5 jst.go.jp.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions and the analysis of the resulting fragment ions nih.goveag.com. This process provides valuable information about the substructures within the molecule and their connectivity nih.goveag.com. By analyzing the fragmentation pattern, researchers can deduce the pathways of fragmentation, which are characteristic of specific functional groups and structural arrangements nih.goveag.com. MS/MS analysis of this compound would have provided fragment ions that support the proposed coumarin structure and the positions of the hydroxyl and methyl substituents jst.go.jp.

X-ray Crystallography for Definitive Absolute Configuration and Conformation

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including the precise positions of atoms and their connectivity, as well as the absolute configuration of chiral centers researchgate.netnih.govnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density distribution can be determined, allowing for the construction of a detailed molecular model nih.govnih.gov.

Advanced Chiroptical Methods for Stereochemical Elucidation

Chiroptical methods, which probe the interaction of chiral molecules with polarized light, are powerful tools for determining the absolute configuration and conformation of organic compounds ull.espsu.eduencyclopedia.pub. For this compound, these methods played a significant role in establishing the precise spatial arrangement of atoms nih.govcapes.gov.br.

Exciton (B1674681) Chirality Method for Diastereomer Assignment

The exciton chirality method (ECM), also known as the CD exciton chirality method, is a non-empirical technique utilized for determining the absolute configuration of chiral molecules psu.eduresearchgate.netnih.gov. This method is particularly effective for compounds containing at least two chromophores in suitable proximity and orientation ull.espsu.edunih.gov. The interaction between the transition dipoles of these chromophores leads to a characteristic split Cotton effect (a bisignate curve) in the electronic circular dichroism (ECD) spectrum psu.eduresearchgate.net. The sign of this couplet (positive or negative) is directly related to the chirality sense between the interacting chromophores psu.eduresearchgate.net.

In the case of this compound, the exciton chirality method was applied to elucidate the absolute configurations of both the trans- and cis-isomers nih.govcapes.gov.br. This involved analyzing the ECD spectra to identify the presence and characteristics of exciton coupled transitions arising from suitable chromophores within the this compound structure or its derivatives nih.govcapes.gov.br. By examining the sign and amplitude of the observed Cotton effects, researchers were able to assign the absolute stereochemistry at the chiral centers, contributing significantly to the differentiation and definitive assignment of the trans and cis diastereomers nih.govcapes.gov.br.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength encyclopedia.pubfaccts.de. ECD spectra provide valuable information about the electronic transitions of a molecule and are highly sensitive to its stereochemistry and conformation encyclopedia.pubfaccts.dersc.org.

For this compound, ECD spectroscopy was an integral part of the stereochemical elucidation process nih.govcapes.gov.br. The ECD spectrum of a chiral molecule exhibits Cotton effects (bands with positive or negative Δε values) at wavelengths corresponding to its electronic transitions encyclopedia.pub. The shape, sign, and intensity of these Cotton effects are dictated by the molecule's absolute configuration and its preferred conformations in solution encyclopedia.pubfaccts.de.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Glaupadiol

While a detailed, specific total synthesis of this compound itself is not extensively reported in the provided search results, the synthesis of related dihydrofurocoumarins, such as dehydroxyglaupalol, offers insights into potential synthetic strategies. tandfonline.com Dehydroxyglaupalol, another natural product from Glaucidium palmatum, shares a similar structural motif with this compound, differing primarily in the substituent on the furan (B31954) ring. jst.go.jptandfonline.com

Retrosynthetic Analysis and Key Fragment Synthesis

Based on the reported synthesis of dehydroxyglaupalol, a retrosynthetic analysis for this compound would likely involve the construction of the dihydrofuran ring onto a pre-formed coumarin (B35378) core. tandfonline.com A key fragment synthesis approach could focus on preparing the substituted coumarin unit and the requisite furan precursor. In the case of dehydroxyglaupalol, the furan nucleus was formed by the reaction of a 4-hydroxycoumarin (B602359) with 3-chloro-3-methylbutyne in a basic medium. tandfonline.com This suggests that a similar alkylation/cyclization strategy could be employed for this compound, potentially using a modified butyne derivative to introduce the hydroxymethyl group or a precursor that can be later functionalized. The coumarin core itself can be synthesized through various established methods, such as the Knoevenagel condensation. researchgate.net

Stereoselective Synthesis Routes for cis- and trans-Isomers

The existence of cis and trans isomers in this compound necessitates stereoselective synthetic approaches to control the relative configuration at the substituted carbons within the dihydrofuran ring. jst.go.jpresearchgate.netresearchgate.netresearchgate.net While specific methods for the stereoselective synthesis of this compound's cis and trans isomers are not detailed in the search results, the elucidation of their absolute configurations highlights the importance of stereochemical control in their synthesis. researchgate.netresearchgate.netresearchgate.net Research into the stereoselective synthesis of related fused ring systems, such as hexahydropyrano[4,3-b]chromene derivatives via Prins cyclization, demonstrates that reaction conditions and the geometry of starting materials can influence the cis or trans outcome. rsc.org General strategies in stereoselective synthesis, such as controlling the approach of reagents or using chiral catalysts or auxiliaries, would be relevant for achieving the desired stereoisomer of this compound. nih.govnih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of coumarins, including those structurally related to this compound, is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially enhance biological properties. researchgate.netmdpi.comnih.govmdpi.com Rational design of this compound analogs would involve targeted modifications to the core structure.

Structural Modification at Specific Sites

Structural modifications can be directed at various parts of the this compound molecule, such as the coumarin nucleus or the dihydrofuran ring. jst.go.jpresearchgate.netgoogleapis.commdpi.com For the coumarin core, modifications can include introducing substituents at different positions on the benzene (B151609) ring or altering the functional groups on the pyrone ring. mdpi.comnih.govmdpi.com The dihydrofuran ring offers sites for modification at the methyl and hydroxymethyl positions. jst.go.jp For instance, the synthesis of dehydroxyglaupalol analogs involved variations in the coumarin precursor. tandfonline.com Research on other coumarin derivatives has explored the impact of different substituents on biological activity, providing a basis for rational design of this compound analogs with modified coumarin scaffolds. nih.gov

Multi-component Reaction Methodologies for Building Analog Libraries

Multi-component reactions (MCRs) are powerful and efficient tools for the rapid synthesis of diverse chemical libraries, making them highly suitable for generating this compound analogs. mdpi.comnih.govfrontiersin.orgorganic-chemistry.orgbeilstein-journals.orgtcichemicals.com MCRs allow for the convergence of three or more starting materials in a single pot, leading to the formation of complex molecules with high atom economy. mdpi.comfrontiersin.orgorganic-chemistry.org Various MCR strategies, including the Ugi and Passerini reactions, have been successfully applied to the synthesis of coumarin derivatives and related heterocyclic systems. researchgate.netmdpi.comnih.govfrontiersin.orgbeilstein-journals.org The modular nature of MCRs enables the introduction of diversity by simply varying the input components, facilitating the creation of libraries of this compound analogs with different substituents on the coumarin or dihydrofuran moieties. nih.govfrontiersin.org For example, Ugi-four-component reactions have been used to synthesize coumarin-3-carboxamides, demonstrating the applicability of MCRs to coumarin-based structures. researchgate.net The synthesis of coumarin-fused furan derivatives has also been achieved using MCRs. researchgate.net

Synthesis of this compound Conjugates for Biological Probing

This compound has been identified as a compound that can potentially be incorporated into conjugates. googleapis.comgoogle.com The synthesis of conjugates typically involves covalently linking this compound to another molecule, such as a protein, peptide, or polymer, often through a linker. googleapis.comgoogle.comgoogleapis.com These conjugates can be valuable tools for biological probing, allowing for targeted delivery, altered pharmacokinetic properties, or immobilization for assays. The synthesis of such conjugates generally requires selective functional group manipulation, employing protecting group strategies where necessary. googleapis.comgoogle.comgoogleapis.com Standard bioconjugation techniques, familiar to those skilled in the art, can be applied to form stable covalent bonds between this compound and the desired conjugating partner. google.com The design of the linker is crucial and can influence the stability and properties of the resulting conjugate. google.comgoogleapis.com

Mechanistic Studies of Synthetic Reaction Pathways

Mechanistic investigations into the synthesis of complex molecules like this compound aim to elucidate the step-by-step molecular events that lead from starting materials to products. This includes identifying intermediates, transition states, and the factors that influence reaction outcomes, such as regioselectivity and stereoselectivity. numberanalytics.comoregonstate.eduwikipedia.orgnih.gov

Detailed research findings in mechanistic studies can involve analyzing kinetic data to determine the rate law of a reaction, using isotopic labeling to trace the fate of specific atoms, and employing spectroscopic techniques (NMR, IR, UV-Vis) to characterize transient intermediates. numberanalytics.com Computational modeling, particularly DFT calculations, plays a significant role in proposing and verifying reaction mechanisms by calculating the energies of proposed intermediates and transition states. numberanalytics.comoregonstate.educsic.es

While specific detailed mechanistic studies focusing solely on the complete synthesis of this compound were not extensively found in the search results, the principles and techniques applied to similar complex organic syntheses provide a framework for understanding the type of investigations that would be undertaken for this compound. For instance, studies on gold(I)-catalyzed cycloaddition reactions of propargyl substrates have explored various mechanistic pathways involving carbenoid intermediates to explain observed product formation and selectivity. ntnu.edu Similarly, investigations into indium-mediated reactions have utilized DFT calculations to understand carbon chain rearrangements and the involvement of radical processes in lactonization reactions. csic.es

While specific data tables directly detailing the mechanistic steps and associated energy barriers for a complete this compound synthesis pathway are not available in the provided search snippets, the methodologies used in related studies highlight the type of data that would be generated. This could include:

Kinetic Data: Rate constants at different temperatures to determine activation energies.

Spectroscopic Data: NMR shifts, IR frequencies, or UV-Vis absorptions characteristic of reaction intermediates.

Computational Data: Calculated energies (Gibbs free energy, enthalpy) of ground states, transition states, and intermediates, as well as vibrational frequencies and isotopic effects. oregonstate.educsic.es

An example of how computational data might be presented in a mechanistic study is shown in the table below, illustrating hypothetical data points similar to those obtained from DFT calculations in related organic reactions.

SpeciesRole in MechanismCalculated Relative Energy (kcal/mol)Key Spectroscopic Features (Hypothetical)
Intermediate AKey Intermediate0.0NMR: δ 7.2 (m), 4.5 (s)
Transition State BRate-Limiting Step+25.5IR: Characteristic stretching frequency
Intermediate CSubsequent Intermediate-5.2UV-Vis: λmax 280 nm
ProductFinal Compound-30.1Matches known spectroscopic data

Note: This table presents hypothetical data for illustrative purposes based on the types of data generated in mechanistic studies of organic reactions.

Understanding these mechanistic details allows chemists to rationally design improved synthetic strategies, potentially leading to more efficient, cost-effective, and environmentally friendly routes to this compound. monash.edu

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Cellular Studies of Glaupadiol's Biological Impact

In vitro studies are crucial for understanding the potential biological effects of compounds at the cellular level. Investigations involving this compound and related compounds have explored their impact on cell behavior in controlled laboratory settings.

Effects on Cell Proliferation and Viability in Defined Cell Lines (e.g., KB cells)

Studies involving compounds isolated from Glaucidium palmatum have examined their effects on the proliferation of cancer cell lines, such as KB cells. While trans- and cis-glaupadiols have been isolated from this plant, research has indicated that a related coumarin (B35378), glaupalol, affected KB cell proliferation. Glaupalol was observed to enhance the polymerization of tubulin and act synergistically with paclitaxel (B517696) in inhibiting the proliferation of KB cells.

Cellular Pathway Modulation in Controlled Assays

Information specifically detailing the modulation of cellular pathways by this compound in controlled assays was not found in the reviewed literature.

Assays for Antifungal Activity in Model Organisms (if applicable to this compound)

While studies have investigated the antifungal activity of various plant extracts and compounds, including other coumarins and substances like glabridin, specific data on the antifungal activity of this compound in model organisms was not available in the consulted sources.

Inhibition of Plasmodium falciparum in In Vitro Models (if applicable to this compound)

Research has explored the inhibition of Plasmodium falciparum, the parasite responsible for malaria, by various compounds using in vitro models. However, no specific information regarding the inhibitory effects of this compound on Plasmodium falciparum was found in the examined literature.

Antiviral Activity in Cell-Based Assays (e.g., against Hepatitis C Virus replication in hepatic cell lines)

Studies have evaluated the antiviral activity of different natural compounds against viruses such as Hepatitis C Virus (HCV) in cell-based assays. For example, glycyrrhizin (B1671929) has shown antiviral effects against HCV replication in hepatic cell lines. However, information specifically on the antiviral activity of this compound in such assays was not identified in the search results.

Molecular Target Identification and Engagement Studies

Protein Binding Assays and Ligand-Target Interactions

Understanding the interaction between a ligand, such as this compound, and its target protein is a fundamental aspect of drug discovery and mechanistic investigation. arxiv.orgresearchgate.net These interactions, often non-covalent, occur at specific binding sites on the receptor protein. numberanalytics.com The strength of this interaction is referred to as binding affinity, commonly expressed by measures like the dissociation constant (Kd) or inhibition constant (Ki). arxiv.org Techniques such as radioligand binding assays and surface plasmon resonance (SPR) are employed to experimentally measure receptor binding. numberanalytics.comchandranlab.orgcriver.combioagilytix.com Computational methods, including molecular docking and molecular dynamics simulations, also play a role in predicting and understanding ligand-target interactions at a molecular level. researchgate.netnumberanalytics.comnih.gov These computational approaches can help visualize interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. cambridgemedchemconsulting.comyoutube.com

Enzyme Inhibition or Activation Profiling (e.g., tubulin polymerization, specific kinases or enzymes)

Coumarins, the class of compounds to which this compound is related, are known to interact with various enzymes. researchgate.netresearchgate.net For instance, some coumarin antibiotics target bacterial DNA gyrase, inhibiting its ATPase activity by binding to the B subunit. researchgate.net

Research on related coumarins from Glaucidium palmatum has provided insights into potential enzymatic interactions. Specifically, glaupalol, a related coumarin, has been shown to enhance the polymerization of tubulin. nih.govcapes.gov.brresearchgate.net Tubulin polymerization is a critical process in cell division, and compounds affecting this can have antimitotic activity. nih.govnih.gov Studies have indicated that the reorganization of cellular tubulin observed in apoptotic cells may be independent of its role in cell division and could be an integral part of the apoptotic process itself. nih.gov

While the direct enzyme inhibition or activation profile of this compound itself is not extensively detailed in the provided context, its relationship to coumarins and the observed activity of glaupalol on tubulin polymerization suggest potential avenues for investigation.

Investigation of Intracellular Signaling Pathways Modulated by this compound

Intracellular signaling pathways transmit and amplify signals received at the cell surface to intracellular targets, often leading to changes in cellular function or gene expression. nih.govlongdom.org These pathways involve a cascade of molecular events, often mediated by second messengers and the activation or inhibition of various proteins, including kinases. nih.govlongdom.orgnih.gov

Analysis of Downstream Effectors and Secondary Messengers

Second messengers are small molecules and ions that relay and amplify signals from cell-surface receptors to effector proteins within the cell. nih.govyoutube.comderangedphysiology.com Common second messengers include cyclic nucleotides (like cAMP and cGMP), lipid molecules (like diacylglycerol (DAG) and IP3), and ions such as calcium. nih.govyoutube.comderangedphysiology.comnih.govyoutube.com These molecules are rapidly produced or released upon cell stimulation and diffuse to bind to target proteins, altering their activity. nih.govderangedphysiology.com For example, the activation of phospholipase C can lead to the production of DAG and IP3, which in turn activate protein kinase C and release calcium from intracellular stores, respectively. nih.govyoutube.comnih.govyoutube.com

While specific downstream effectors and secondary messengers modulated directly by this compound are not detailed in the provided search results, the general mechanisms of intracellular signaling pathways and the role of second messengers provide a framework for such investigations. Research on related compounds or the biological effects of this compound could provide clues about the specific pathways involved.

Crosstalk with Known Biological Networks

Biological networks, such as protein-protein interaction networks and metabolic networks, represent the complex web of interactions within a cell. nih.govresearchgate.net Crosstalk in biological networks refers to the interactions and communication between different signaling pathways or gene groups. semanticscholar.orgmit.edusemanticscholar.orgfrontiersin.org Analyzing crosstalk can reveal how different pathways are associated and how a compound might influence multiple interconnected processes. researchgate.netsemanticscholar.orgsemanticscholar.orgfrontiersin.org Methods exist to assess the statistical significance of network connections and identify enriched crosstalk between gene sets or pathways. semanticscholar.orgsemanticscholar.org Understanding crosstalk is important for deciphering the full impact of a compound on cellular behavior and can be relevant in areas like drug repurposing. researchgate.netfrontiersin.org

The provided information does not specifically describe this compound's crosstalk with known biological networks. However, if this compound is found to modulate specific proteins or pathways, further research could explore how these affected components interact with other biological networks.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. researchgate.netresearchgate.net This involves synthesizing or isolating analogs of the parent compound and evaluating their activity to identify structural features crucial for desired effects. researchgate.netresearchgate.netresearchgate.net For coumarin derivatives, SAR studies have been conducted to investigate their anti-inflammatory, antibacterial, and anticancer activities, among others. researchgate.netresearchgate.netresearchgate.netresearchgate.net These studies can provide insights into the relationship between specific substituents or structural motifs and the potency or selectivity of the compounds towards biological targets. researchgate.netresearchgate.netresearchgate.net

Elucidation of Key Pharmacophores for Observed Biological Activities

Pharmacophores represent the essential features of a molecule that are necessary for its biological activity. These features can include hydrogen bond donors or acceptors, aromatic rings, hydrophobic centers, and ionic areas, arranged in a specific three-dimensional orientation frontiersin.orgnih.gov. Identifying the key pharmacophores of this compound is crucial for understanding how it interacts with biological targets and for predicting its activity ontosight.ai. Structure-activity relationship (SAR) studies, which explore the relationship between a compound's chemical structure and its biological activity, are fundamental in identifying these key functional groups frontiersin.org. Computational methods, such as pharmacophore modeling and 3D-QSAR, can be employed to generate predictive models based on the activities of known ligands, helping to pinpoint the structural characteristics crucial for this compound's observed effects mdpi.comscirp.org. While the specific pharmacophores of this compound are not detailed in the provided search results, the general principles of pharmacophore elucidation involve analyzing the structural features that correlate with observed biological activities.

Impact of Stereochemistry (cis vs. trans) on Activity Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence a compound's biological activity uou.ac.inmichberk.combyjus.comjackwestin.com. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological properties, with one isomer being active, less active, or even toxic compared to another uou.ac.inmichberk.com. Geometric isomers, such as cis and trans isomers, arise from restricted rotation around double bonds or within cyclic structures, leading to different spatial orientations of substituents michberk.combyjus.comjackwestin.com.

Research on coumarin derivatives, a class of compounds to which this compound belongs, has demonstrated the importance of stereochemistry in their biological activities researchgate.net. Specifically, studies on trans- and cis-glaupadiols (compounds 3 and 4, respectively) isolated from Glaucidium palmatum have been conducted to elucidate their absolute configurations researchgate.net. While the search results confirm that trans- and cis-glaupadiols exist and their configurations have been studied, detailed data specifically comparing the activity profiles of the cis and trans isomers of this compound is not explicitly provided within these results. However, the general principle in stereochemistry is that cis and trans isomers can have different biological activities due to their distinct spatial arrangements michberk.com.

In Vivo Mechanistic Studies in Model Organisms

In vivo studies using model organisms are vital for investigating the biological effects and mechanisms of action of compounds within a living system. These models can provide insights into a compound's activity that cannot be obtained from in vitro experiments alone nih.govaddgene.orgmdpi.com.

Studies on Cellular Processes in Animal Models (e.g., tubulin dynamics, cell proliferation)

Cellular processes such as tubulin dynamics and cell proliferation are fundamental biological activities that can be affected by chemical compounds. Tubulin is a protein that forms microtubules, which are crucial components of the cytoskeleton involved in cell shape, migration, and division nih.govnih.govplos.org. Compounds that interact with tubulin can disrupt microtubule dynamics, impacting these cellular functions nih.govplos.org. Cell proliferation, the process of cell growth and division, is another key target for many therapeutic agents, particularly in cancer research researchgate.net.

Research on coumarin derivatives related to this compound, such as glaupalol, has shown effects on tubulin polymerization and cell proliferation researchgate.net. Specifically, glaupalol was found to enhance tubulin polymerization and act synergistically with paclitaxel in inhibiting the proliferation of KB cells researchgate.net. While this finding pertains to a related coumarin, it suggests that compounds within this class, potentially including this compound, could exert their biological effects by influencing tubulin dynamics and cell proliferation. In vivo studies using animal models can provide crucial data on how a compound affects these cellular processes within a complex living system. Although the search results confirm that studies on tubulin dynamics and cell proliferation are conducted in animal models nih.govplos.org and that coumarin derivatives can impact these processes researchgate.net, specific data on this compound's effects on tubulin dynamics or cell proliferation in animal models is not detailed.

Biosynthetic Pathway Elucidation of Glaupadiol

Identification of Precursor Molecules

The initial step in elucidating any biosynthetic pathway is the identification of the basic building blocks, or precursor molecules, from which the final compound is assembled. These are typically common metabolites derived from primary metabolic pathways such as glycolysis, the Krebs cycle, or the pentose (B10789219) phosphate (B84403) pathway. For instance, terpenoids are generally derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), while polyketides are synthesized from acetyl-CoA and malonyl-CoA.

In the case of Glaupadiol, there is currently no published research that identifies the specific precursor molecules that feed into its biosynthesis. Without knowledge of its basic chemical structure or the organism that produces it, it is impossible to hypothesize which primary metabolites might serve as its foundational units.

Characterization of Key Enzymatic Steps Involved in this compound Formation

Once precursor molecules are identified, the subsequent focus of biosynthetic research is to characterize the series of enzymatic reactions that modify and assemble these precursors into the final natural product. This involves isolating and identifying the specific enzymes responsible for each step, such as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. Each enzyme plays a critical role in catalyzing a specific chemical transformation, and understanding their function is key to mapping the entire pathway.

As with the precursor molecules, the scientific literature is silent on the enzymatic steps involved in the formation of this compound. There are no reports on the isolation or characterization of any enzymes that have been shown to be involved in its synthesis.

Genetic Studies of Biosynthetic Gene Clusters

In many microorganisms and some plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in a functional unit known as a biosynthetic gene cluster (BGC). The discovery of a BGC can provide significant insights into the biosynthesis of a natural product, as the functions of the encoded enzymes can often be predicted through bioinformatic analysis.

A search for genetic studies related to this compound biosynthesis, including the identification of any associated biosynthetic gene clusters, has yielded no results. The absence of such studies means that the genetic blueprint for the production of this compound remains entirely unknown.

The complete lack of information regarding the biosynthetic pathway of this compound highlights a significant gap in the current understanding of natural product biosynthesis. Future research efforts will be essential to uncover the origins of this compound, which will undoubtedly begin with the isolation and characterization of this compound itself, followed by the identification of its producing organism. Such foundational work will be the necessary first step in unraveling the fascinating biochemistry that leads to its formation.

Advanced Analytical Methodologies for Research Applications

Quantitative and Qualitative Analysis of Glaupadiol in Biological Matrices (for research models)

The accurate determination of this compound in biological matrices is crucial for understanding its behavior in research models. Biological matrices, such as plasma, serum, urine, tissues, and cell extracts, present significant analytical challenges due to their complex composition and the potential for matrix effects chromatographyonline.commdpi.comeuropeanpharmaceuticalreview.com. These effects can interfere with the ionization and detection of the analyte, impacting the accuracy and sensitivity of the analysis chromatographyonline.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative and qualitative analysis of compounds, including pharmaceuticals and metabolites, in biological samples researchgate.netresearchgate.net. This technique offers high specificity, selectivity, and sensitivity, making it suitable for trace analysis in complex matrices researchgate.netresearchgate.net. LC-MS/MS systems couple the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the isolation and identification of target analytes from interfering substances researchgate.netselectscience.net. The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity by monitoring specific precursor-to-product ion transitions characteristic of the analyte europeanpharmaceuticalreview.com. This is particularly important when analyzing compounds in biological matrices where numerous endogenous compounds are present selectscience.net. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are often employed to reduce matrix effects and concentrate the analyte before LC-MS/MS analysis chromatographyonline.comresearchgate.net. While LC-MS/MS is a powerful tool, optimizing conditions for complex biological matrices can be challenging, and careful consideration of sample preparation, chromatographic separation, and mass spectrometry parameters is necessary researchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) represents an advanced approach for the analysis of compounds in research. UHPLC offers improved chromatographic resolution and speed compared to conventional HPLC, utilizing smaller particles and higher pressures researchgate.netresearchgate.net. When coupled with HRMS/MS, this technique provides increased mass accuracy, specificity, and sensitivity, which is beneficial for detecting and identifying analytes in complex samples researchgate.netnih.gov. HRMS/MS allows for accurate mass measurements of both precursor and fragment ions, enabling confident identification and differentiation of compounds, including those with similar nominal masses researchgate.net. This combination is particularly useful in metabolomics and lipidomics research for characterizing a wide range of metabolites and lipids in biological matrices nih.gov. UHPLC-HRMS/MS methods have been developed and validated for the determination of various compounds in different biological matrices, demonstrating their applicability in research studies mdpi.comnih.gov. The high sensitivity and selectivity of UHPLC-HRMS/MS contribute to overcoming challenges associated with complex biological samples, such as matrix effects and the presence of interfering compounds nih.gov.

Spectroscopic Techniques for In Situ Monitoring of Interactions

Spectroscopic techniques provide valuable tools for the in situ monitoring of molecular interactions involving this compound in research settings. These methods can offer insights into binding events and conformational changes without the need for extensive sample preparation.

UV-Vis Spectroscopy for Ligand-Binding Studies

UV-Vis absorption spectroscopy is a widely used technique for studying protein-ligand interactions nih.govsciforschenonline.org. This method is based on the principle that many compounds, including proteins and ligands, absorb light in the ultraviolet and visible regions of the spectrum andreabellelli.it. Changes in the absorbance spectrum upon ligand binding can indicate the formation of a complex and provide information about binding equilibria nih.govandreabellelli.it. UV-Vis spectroscopy can be used to determine binding constants and assess structural changes that occur upon interaction sciforschenonline.org. It is a relatively simple and accessible technique for monitoring ligand binding in real-time mdpi.comnih.gov. While UV-Vis spectroscopy can be a powerful tool, its applicability depends on the presence of chromophores in the molecules involved that exhibit changes in absorbance upon binding andreabellelli.it.

Fluorescence Spectroscopy for Probing Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique frequently employed to investigate interactions between small molecules and biomacromolecules, such as proteins and DNA mdpi.commums.ac.ir. This method relies on the intrinsic fluorescence of certain molecules or the use of fluorescent probes mdpi.commdpi.com. Changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime upon binding can indicate molecular interactions mdpi.commums.ac.ir. Fluorescence quenching studies, where the fluorescence of one molecule is decreased upon binding to another, are commonly used to determine binding parameters and understand the nature of the interaction mdpi.commums.ac.ir. Fluorescence spectroscopy is particularly useful for studying dynamic processes and conformational changes that occur during molecular interactions researchgate.net. Its high sensitivity allows for the study of interactions at low concentrations mdpi.com. Different fluorescence techniques, such as synchronous fluorescence spectroscopy and three-dimensional fluorescence, can provide additional details about the changes in the microenvironment of fluorescent residues upon binding mdpi.com.

Characterization of this compound in Complex Formulations (e.g., for research delivery systems)

The characterization of this compound within complex formulations, such as research delivery systems, is essential to ensure their efficacy and reproducibility wyatt.commdpi.com. These formulations can include nanoparticles, microemulsions, or self-emulsifying drug delivery systems, designed to improve the solubility, stability, and targeted delivery of the compound nih.govnih.govmdpi.com. Characterization techniques are employed to assess various physicochemical properties of the formulation and the encapsulated compound.

Techniques used for the characterization of active pharmaceutical ingredients within complex formulations include those that assess drug loading, particle size and size distribution, zeta potential, and physical stability mdpi.comnih.gov. Spectroscopic techniques, such as UV/Vis and fluorescence spectroscopy, can be used to determine the concentration and composition of the compound within the formulation wyatt.com. Electron microscopy, such as Transmission Electron Microscopy (TEM), provides visual information about the morphology and structure of the formulation components and can indicate the absence of aggregation wyatt.comnih.gov. Techniques like Field-Flow Fractionation (FFF) coupled with Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS) are also valuable for determining the size, structure, and drug loading efficiency in nanoparticle formulations wyatt.com. The comprehensive characterization of this compound in these complex systems is critical for optimizing formulation performance and ensuring consistent drug delivery in research applications mdpi.comnih.gov.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS) is a widely used technique in research to determine the size distribution of small particles in suspension or solution. This method is crucial for characterizing research formulations containing active compounds, as particle size can significantly influence stability, solubility, and behavior in experimental models. While DLS is a standard technique in formulation science, specific data on the DLS analysis of this compound in research formulations was not found in the consulted literature.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphological Evaluation

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides high-resolution images of the morphology and structure of particles in their native state, without the need for staining or drying that can introduce artifacts. This technique is valuable for visually confirming the structure and integrity of complex research formulations. Although Cryo-TEM is a powerful tool for morphological evaluation in drug delivery research, specific studies detailing the Cryo-TEM analysis of this compound formulations were not identified in the available search results.

Techniques for Assessing Encapsulation Efficiency and Release Kinetics (in research formulations)

Assessing the encapsulation efficiency (EE) and release kinetics of a compound from a research formulation is critical for understanding its potential performance. Techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or fluorescence spectroscopy are commonly used to quantify the amount of compound encapsulated within a carrier system and to monitor its release profile over time in a controlled environment. These studies are essential for optimizing formulations for research purposes. However, specific data regarding the encapsulation efficiency and release kinetics of this compound in research formulations were not available in the consulted literature.

Metabolomics and Interaction Studies (preclinical, non-clinical)

Metabolomics involves the comprehensive study of metabolites within a biological system, providing insights into metabolic pathways and the effects of a compound. Preclinical and non-clinical interaction studies, particularly with enzymes, are vital for understanding how a compound is processed by the body and its potential to interact with other substances. While the importance of these studies for natural compounds like coumarins is recognized researchgate.net, specific detailed metabolomics and interaction studies focusing solely on this compound were not found in the provided search results.

In Vitro Enzyme Interaction Studies (e.g., with CYP450, UGT enzymes)

In vitro studies assessing the interaction of a compound with drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies, are fundamental in preclinical research. These studies help predict how a compound might be metabolized and whether it could cause drug-drug interactions by inhibiting or inducing these enzymes. While such studies are standard for characterizing the metabolic fate of compounds, specific data on the in vitro interaction studies of this compound with CYP450 or UGT enzymes were not available in the consulted literature. researchgate.net

Identification of this compound Metabolites in Research Models

Identifying the metabolites of a compound in research models (e.g., in vitro cell systems, animal models) is a key part of understanding its biotransformation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for separating, detecting, and identifying metabolites. This information is crucial for determining the active forms of the compound, potential pathways of elimination, and the formation of any significant metabolites. However, specific research detailing the identification of this compound metabolites in research models was not found in the available search results. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as glaupadiol) to a target molecule, typically a protein ebi-edu.com. This method simulates the interaction between the two molecules in three dimensions, aiming to find the most stable binding pose ebi-edu.com. Molecular docking helps predict molecular interactions and can be used to estimate binding affinity ebi-edu.commdpi.com.

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the movement of atoms and molecules over time. This provides a dynamic view of the ligand-target complex, accounting for the flexibility of both the ligand and the target protein nih.govuneb.br. MD simulations can reveal the stability of the binding pose, identify key interactions that are maintained over time, and explore conformational changes that occur upon binding nih.govfrontiersin.orgbiorxiv.org. These simulations can also be used to calculate binding free energies, which provide a more accurate measure of binding affinity compared to docking scores alone biorxiv.orgfrontiersin.org.

Studies utilizing molecular docking and dynamics simulations for ligand-target interactions are widely applied in drug discovery to understand how potential drug molecules interact with their biological targets at an atomic level ebi-edu.comnih.gov. While specific research on this compound's interactions using these methods was not prominently found in the initial search, the principles and applications of these techniques are well-established in studying ligand-target interactions mdpi.comnih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity amazon.comresearchgate.net. The fundamental principle is that variations in biological activity are related to differences in structural properties researchgate.net. By quantifying molecular descriptors (such as size, shape, electronic properties, and lipophilicity), QSAR models can be built to predict the activity of new, untested compounds creative-biostructure.comjocpr.com.

QSAR analysis is a valuable tool in drug discovery for optimizing lead compounds and designing new candidates with improved biological activity creative-biostructure.comjocpr.com. It can help in predicting various properties, including biological activity, and can guide the design and selection of compounds with specific structural features creative-biostructure.comjocpr.commdpi.com. Both 2D and 3D QSAR methods exist, with 3D QSAR considering the three-dimensional properties of ligands researchgate.net.

While direct QSAR studies specifically on this compound were not extensively detailed in the search results, the methodology is broadly applicable to correlating the structure of compounds with their observed biological effects amazon.comresearchgate.net. QSAR models are typically built using a training set of compounds with known activities and then validated to ensure their predictive power mdpi.comnih.gov.

In Silico Screening for Novel Targets or Analogs

In silico screening, also known as virtual screening, is a computational technique used to rapidly search large databases of chemical compounds to identify potential drug candidates or compounds with desired properties researchgate.netsrce.hr. This approach can be target-based, where compounds are screened against a specific biological target structure using methods like molecular docking, or ligand-based, which relies on the similarity of compounds to known active molecules nih.govscielo.org.mxnih.gov.

For this compound, in silico screening could involve searching for potential biological targets that the compound might interact with (target fishing or inverse docking) scielo.org.mx. Alternatively, it could involve searching for structurally similar compounds (analogs) that might possess similar or improved biological activities f1000research.commdpi.com. This process helps to prioritize compounds for experimental testing, reducing the time and cost associated with traditional high-throughput screening srce.hrnih.gov. In silico screening can identify novel bioactive scaffolds and potential multi-target drugs researchgate.netmdpi.com.

Software systems capable of screening billions of compounds are available, significantly accelerating the identification of potential lead compounds drugtargetreview.com. The effectiveness of in silico screening can be enhanced by combining different computational methodologies in a consensus approach nih.gov.

Conformation Analysis and Energetic Profiling of this compound Isomers

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds libretexts.org. These different arrangements, known as conformers or rotamers, can have different energies and can influence a molecule's reactivity and interactions with other molecules libretexts.orgmdpi.com. Energetic profiling involves determining the relative energies of these different conformers to understand which are most stable libretexts.org.

For this compound, conformational analysis would involve exploring the possible three-dimensional shapes the molecule can adopt due to rotations around its single bonds. This is important because the specific conformation of a ligand can significantly impact its ability to bind to a biological target nih.gov. Computational methods, such as ab initio calculations, are used to determine the minimum energy conformations and the energy barriers between different conformers mdpi.com.

Studies on other coumarin-related compounds have utilized conformational analysis to understand the relationship between energy and geometry and how different substituents influence conformational preferences mdpi.com. While specific conformational analysis and energetic profiling studies for this compound isomers were not detailed in the search results, these computational techniques are fundamental for understanding the three-dimensional structure and flexibility of any molecule, including this compound and its potential isomers libretexts.orgmdpi.com.

Future Research Directions and Unanswered Questions

Elucidating Additional Molecular Mechanisms of Action

Current understanding of Glaupadiol's molecular mechanisms is limited. While some related coumarins have shown antimitotic activity, the specific targets and pathways modulated by this compound itself require detailed investigation. jst.go.jpcapes.gov.br Future research should employ a combination of in vitro and in silico approaches, such as target deconvolution studies, protein binding assays, and pathway analysis using transcriptomics and proteomics, to identify the specific proteins and cellular processes that interact with or are influenced by this compound. Understanding these interactions at a molecular level is crucial for determining its therapeutic potential and identifying potential off-target effects.

Exploring Broader Biological Activities and Therapeutic Potential in Preclinical Models

Beyond its presence in Glaucidium palmatum, the full spectrum of this compound's biological activities remains largely unexplored. jst.go.jp Preclinical studies are needed to evaluate its potential in various disease models. nih.govfshdsociety.orgpremierconsulting.comdrug-dev.com This could include investigating its effects on cancer cell lines, inflammatory responses, microbial growth, or other relevant biological systems, building upon any initial indications from traditional uses of the source plant or activities of related compounds. capes.gov.brresearchgate.net Establishing robust preclinical models will be essential for assessing its efficacy and safety profile before any potential translation to clinical studies. nih.govpremierconsulting.comdrug-dev.comfda.gov

Development of Novel Synthetic Routes for Improved Yield or Stereoselectivity

The isolation of this compound from natural sources may not be sustainable or scalable for extensive research or potential therapeutic development. nih.gov Furthermore, its existence as a mixture of cis and trans isomers presents challenges for studying the specific activities of each stereoisomer. jst.go.jp Future research should focus on developing efficient and stereoselective synthetic routes to this compound and its individual isomers. nih.govresearchgate.net This would facilitate the production of larger quantities of pure compounds for research, enable the study of structure-activity relationships for each isomer, and potentially lead to the design of novel analogs with improved properties. researchgate.net

Advanced Analytical Method Development for Complex Biological Systems

Accurate quantification and characterization of this compound in complex biological matrices, such as cell lysates, tissue samples, or biofluids, are critical for pharmacokinetic and pharmacodynamic studies. chromatographyonline.comcdc.govnih.govnih.gov Developing sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, is essential. chromatographyonline.comnih.gov Future research should aim to establish validated methods for the extraction, separation, and detection of this compound and its potential metabolites in various biological samples, addressing challenges like matrix effects and low concentrations. chromatographyonline.comnih.gov

Systems Biology Approaches to Understand this compound's Holistic Impact on Cellular Networks

To gain a comprehensive understanding of how this compound affects biological systems, systems biology approaches are warranted. nih.gov This involves integrating data from various high-throughput techniques, such as transcriptomics, proteomics, and metabolomics, to build models that illustrate the complex interactions and pathways influenced by this compound. nih.gov Future research should utilize these approaches to understand its holistic impact on cellular networks, identify key nodes or pathways that are significantly perturbed, and potentially predict its effects in more complex biological contexts. nih.gov This will help bridge the gap between molecular-level observations and physiological outcomes. nih.govcore.ac.uk

Q & A

Q. What methodological steps are critical for establishing a reproducible synthesis protocol for Glaupadiol?

To ensure reproducibility, document reagent purity (e.g., ≥95% by HPLC), reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., column chromatography). Validate the final product using spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) and chromatographic analysis (HPLC with reference standards). Include detailed procedural variations (e.g., inert atmosphere requirements) and failure cases to guide replication efforts .

Q. Which analytical techniques are essential for confirming this compound’s structural integrity and purity?

Combine 1^1H/13^{13}C NMR for functional group verification, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and IR spectroscopy for bond vibration analysis. Quantify purity via HPLC (≥98% purity threshold) with a validated calibration curve. For crystalline forms, use X-ray diffraction (XRD) to confirm polymorphism .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Employ dose-response experiments (e.g., 0.1–100 μM range) with positive/negative controls. Use cell-based assays (e.g., IC50_{50} determination) or enzyme inhibition studies, ensuring triplicate measurements to assess variability. Report statistical significance (p < 0.05 via ANOVA) and validate findings across independent replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across studies?

Conduct a meta-analysis to identify variables (e.g., cell lines, dosing regimens, assay protocols). Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch compound variability. Use Bland-Altman plots or Cohen’s d to quantify effect size discrepancies. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize in vivo study design to assess this compound’s pharmacokinetics and toxicity?

Select animal models (e.g., rodents vs. non-human primates) based on metabolic relevance to humans. Use staggered dosing cohorts to evaluate absorption (Cmax_{max}), distribution (tissue biodistribution), and elimination (t1/2_{1/2}). Incorporate toxicokinetic endpoints (e.g., ALT/AST levels, histopathology). Adhere to ARRIVE guidelines for ethical reporting and statistical power analysis (n ≥ 6/group) .

Q. How can computational predictions of this compound’s target interactions be validated experimentally?

Pair molecular docking (e.g., AutoDock Vina) with mutagenesis studies to test predicted binding residues. Validate affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare in silico ADMET profiles (e.g., SwissADME) with in vitro permeability (Caco-2 assays) and microsomal stability data. Discrepancies warrant re-evaluation of force field parameters or solvation models .

Q. What frameworks address ethical and reproducibility challenges in this compound research?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectra, assay data, and computational scripts in public repositories (e.g., Zenodo). For in vivo work, obtain IACUC approval and pre-register study designs (e.g., OSF registries). Use blinding and randomization to mitigate bias in pharmacological evaluations .

Methodological Guidelines

  • Experimental Replication : Follow Materials and Methods sections from and , emphasizing granular procedural details (e.g., solvent lot numbers, instrument calibration logs).
  • Data Interpretation : Use ’s discussion framework to contextualize unexpected results (e.g., "An unanticipated finding was..."), linking them to prior literature.
  • Computational Validation : Align with ’s reproducibility standards by open-sourcing code and providing parameter optimization logs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.